Ethyl-L-NIO hydrochloride (CAS 36889-13-1, structurally N5-(1-iminoethyl)-L-ornithine) is a potent, NADPH-dependent, mechanism-based inhibitor of nitric oxide synthase (NOS) isoforms. Unlike standard reversible arginine analogs, it functions as an irreversible inactivator, making it a critical procurement choice for sustained NOS blockade in both in vitro assays and in vivo models. It exhibits high aqueous solubility (up to 100 mg/mL) and provides robust baseline inhibition across neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms with low micromolar Ki values, ensuring reliable performance in demanding biochemical and physiological workflows .
Procuring common reversible NOS inhibitors like L-NAME or L-NMMA as generic substitutes for Ethyl-L-NIO hydrochloride compromises experimental integrity in assays requiring sustained enzyme inactivation. Because generic arginine analogs rely on competitive equilibrium, their inhibitory effect diminishes as endogenous L-arginine accumulates or substrate concentrations fluctuate. In contrast, Ethyl-L-NIO covalently and irreversibly inactivates the NOS enzyme in an NADPH-dependent manner, rendering the blockade resistant to substrate competition. Furthermore, in comparative cellular models, Ethyl-L-NIO demonstrates superior potency in suppressing NO production compared to L-NMMA and L-NAME, meaning that substituting it with a weaker analog will result in incomplete pathway suppression and irreproducible downstream data [1].
Ethyl-L-NIO hydrochloride distinguishes itself from baseline arginine analogs through its irreversible, NADPH-dependent inactivation of NOS. While L-NAME and L-NMMA act as reversible competitive inhibitors subject to displacement by endogenous L-arginine, Ethyl-L-NIO covalently alters the enzyme active site. This mechanism-based inactivation ensures that once the NOS enzyme is blocked, activity cannot be rescued by substrate accumulation, providing a distinct kinetic advantage for long-term cellular assays .
| Evidence Dimension | Inhibition Mechanism and Substrate Reversibility |
| Target Compound Data | Irreversible (mechanism-based) inactivation of NOS |
| Comparator Or Baseline | L-NAME / L-NMMA (Reversible competitive inhibition) |
| Quantified Difference | Eliminates substrate-dependent recovery of NOS activity |
| Conditions | NADPH-dependent enzymatic assays |
Procuring an irreversible inactivator is essential for assays where fluctuating intracellular L-arginine levels would otherwise overcome competitive inhibitors.
In ex vivo models of cytokine-induced NO production, such as human osteoarthritic cartilage and macrophage cultures, Ethyl-L-NIO hydrochloride demonstrates a significantly higher inhibitory potency than standard competitive analogs. Quantitative ranking of NO suppression establishes the potency order as 1400W ≈ L-NIO > L-NMMA > L-NAME. This indicates that at equivalent micromolar dosing, Ethyl-L-NIO achieves a more complete blockade of inducible NO synthesis than the more commonly procured L-NMMA or L-NAME [1].
| Evidence Dimension | Relative Inhibitory Potency on NO Production |
| Target Compound Data | High potency (Ranked 2nd, equivalent to selective agents) |
| Comparator Or Baseline | L-NMMA and L-NAME (Lower potency) |
| Quantified Difference | L-NIO > L-NMMA > L-NAME in dose-dependent suppression |
| Conditions | Cytokine-induced NO production in organ culture |
Buyers must select Ethyl-L-NIO to achieve maximal suppression of inducible NO pathways without requiring excessively high, off-target-inducing inhibitor concentrations.
Ethyl-L-NIO hydrochloride provides robust, low-micromolar inhibition across all major NOS isoforms, ensuring reliable pan-NOS blockade. Kinetic evaluations demonstrate Ki values of 1.7 µM for nNOS, 3.9 µM for eNOS, and 3.9 µM for iNOS. This tight binding affinity guarantees that researchers can utilize a single, highly soluble compound to effectively shut down global NO production in complex tissue models, rather than relying on a cocktail of weaker isoform-specific agents .
| Evidence Dimension | Inhibitory Constant (Ki) |
| Target Compound Data | 1.7 µM (nNOS), 3.9 µM (eNOS), 3.9 µM (iNOS) |
| Comparator Or Baseline | Standard competitive baseline |
| Quantified Difference | Consistent low-micromolar pan-NOS affinity |
| Conditions | In vitro purified enzyme assays |
The compound's reliably low Ki values across all isoforms make it the optimal procurement choice for global NOS shutdown in complex biological systems.
Beyond in vitro assays, Ethyl-L-NIO hydrochloride is uniquely validated for inducing consistent focal cerebral ischemia in adult rat models. Direct microinjection of the compound (e.g., 2.0 µmol) into specific brain regions causes a highly reproducible focal ischemic infarct, a capability not reliably matched by systemic administration of reversible inhibitors like L-NAME. This localized, irreversible vasoconstriction and endothelial blockade make it an indispensable tool for neurovascular research [1].
| Evidence Dimension | In Vivo Infarct Reproducibility |
| Target Compound Data | Induces consistent focal ischemic infarct (2.0 µmol dose) |
| Comparator Or Baseline | Systemic L-NAME (Variable/systemic effects) |
| Quantified Difference | Enables localized, irreversible ischemic modeling |
| Conditions | Adult rat brain microinjection |
For neurovascular researchers, procuring Ethyl-L-NIO is critical for establishing reproducible, localized stroke models without relying on complex surgical occlusions.
For in vivo and complex organ culture formulations, Ethyl-L-NIO hydrochloride offers exceptional handling characteristics due to its high aqueous solubility. While many synthetic inhibitors require DMSO or complex cosolvents that can introduce cellular toxicity or vehicle artifacts, Ethyl-L-NIO hydrochloride is soluble in water up to 100 mg/mL. This allows for direct, artifact-free preparation of physiological saline dosing solutions, ensuring that observed biological effects are strictly driven by NOS inhibition rather than solvent-induced stress .
| Evidence Dimension | Aqueous Solubility and Vehicle Requirement |
| Target Compound Data | 100 mg/mL in water |
| Comparator Or Baseline | Lipophilic NOS inhibitors (Require DMSO/DMF) |
| Quantified Difference | Eliminates the need for organic cosolvents in physiological assays |
| Conditions | Standard laboratory formulation at room temperature |
Procuring a highly water-soluble hydrochloride salt eliminates DMSO-induced toxicity in sensitive cell cultures and simplifies in vivo dosing formulations.
Due to its irreversible, mechanism-based inactivation, Ethyl-L-NIO hydrochloride is the ideal choice for cell cultures where endogenous L-arginine accumulation would outcompete reversible inhibitors like L-NAME .
Its superior potency in suppressing cytokine-induced NO production makes it highly suitable for osteoarthritis and macrophage activation studies requiring near-complete iNOS shutdown [1].
The compound's ability to induce consistent focal ischemic infarcts upon microinjection provides a highly reproducible chemical alternative to surgical middle cerebral artery occlusion (MCAO) in neurovascular research [2].
The high aqueous solubility (100 mg/mL) of the hydrochloride salt allows for the direct preparation of physiological saline dosing solutions, eliminating the need for toxic organic cosolvents like DMSO in sensitive biological assays .
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